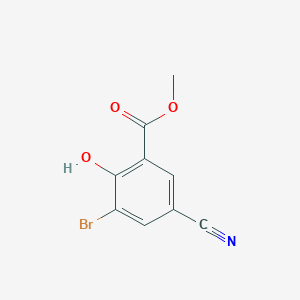

Methyl 3-bromo-5-cyano-2-hydroxybenzoate

Description

Methyl 3-bromo-5-cyano-2-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a cyano group at position 5, and a hydroxyl group at position 2. This compound’s multifunctional structure confers unique physicochemical properties, including distinct polarity, acidity (due to the hydroxyl group), and reactivity influenced by electron-withdrawing substituents (bromo and cyano). It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselectivity and steric effects are critical .

Properties

IUPAC Name |

methyl 3-bromo-5-cyano-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKGCAQILNWKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-cyano-2-hydroxybenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-hydroxybenzoate followed by the introduction of a cyano group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a cyanating agent like copper(I) cyanide. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of methyl 3-bromo-5-cyano-2-hydroxybenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and mild heating.

Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water, and controlled temperatures.

Major Products:

Substitution: Products include substituted benzoates with various functional groups.

Oxidation: Products include methyl 3-bromo-5-cyano-2-oxo-benzoate.

Reduction: Products include methyl 3-bromo-5-amino-2-hydroxybenzoate.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-bromo-5-cyano-2-hydroxybenzoate has the molecular formula and features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate backbone. These functional groups contribute to its reactivity and versatility in chemical transformations.

Pharmaceutical Applications

Methyl 3-bromo-5-cyano-2-hydroxybenzoate serves as an intermediate in the synthesis of pharmaceutical compounds . Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new drugs. For instance:

- Antimicrobial Agents : This compound can be modified to create derivatives that exhibit antimicrobial properties, potentially leading to new treatments for bacterial infections.

- Anti-inflammatory Drugs : Its derivatives have been explored for their anti-inflammatory effects, contributing to the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Organic Synthesis

In organic chemistry, methyl 3-bromo-5-cyano-2-hydroxybenzoate is utilized as a key building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it suitable for:

- Substitution Reactions : The bromine atom can be replaced by other functional groups, allowing for the creation of diverse chemical entities.

- Reduction Reactions : The cyano group can be reduced to amines, which are important intermediates in pharmaceuticals and agrochemicals.

- Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds, expanding its utility in synthetic pathways.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of methyl 3-bromo-5-cyano-2-hydroxybenzoate in synthesizing novel antimicrobial agents. By modifying the cyano group through reduction, researchers developed compounds that showed significant activity against resistant bacterial strains.

Case Study 2: Development of Anti-inflammatory Compounds

Research into anti-inflammatory drugs has highlighted the potential of this compound in creating new NSAIDs. Modifying the hydroxyl group led to derivatives that exhibited enhanced anti-inflammatory properties in preclinical models.

Industrial Applications

In addition to its pharmaceutical uses, methyl 3-bromo-5-cyano-2-hydroxybenzoate is also employed in industrial settings:

- Dyes and Pigments : The compound can serve as an intermediate in dye synthesis due to its chromophoric properties.

- Agrochemicals : Its derivatives have been explored for use as herbicides and pesticides, contributing to agricultural productivity.

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Antimicrobial agents, NSAIDs |

| Organic Synthesis | Building block for complex molecules | Substitution and reduction reactions |

| Industrial | Used in dye and agrochemical production | Dyes, herbicides |

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-cyano-2-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like bromine, cyano, and hydroxy allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

a) Methyl 5-bromo-2-cyanobenzoate (CAS 362527-61-5)

- Structural Difference: Bromine and cyano groups are positioned at 5 and 2, respectively, instead of 3 and 3.

- This may accelerate hydrolysis compared to the target compound .

b) Methyl 2-bromo-5-cyanobenzoate (CAS 1031927-03-3)

- Structural Difference: Bromine at position 2 and cyano at position 4.

- Impact : Steric hindrance near the hydroxyl group (if present) could reduce solubility in polar solvents. The electron-withdrawing bromine at position 2 may also enhance acidity of the hydroxyl group .

Substituent Variations

a) Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5)

- Structural Difference: Methyl group replaces the cyano group at position 5.

- Impact: The methyl group is electron-donating, reducing the compound’s overall polarity. This substitution decreases solubility in polar solvents (e.g., water) compared to the cyano-containing analog .

b) Methyl 3-bromo-5-(hydroxymethyl)benzoate (CAS 307353-32-8)

- Structural Difference: Hydroxymethyl (-CH2OH) replaces the cyano (-CN) group at position 5.

- Impact : Introduces additional hydrogen-bonding capacity, improving solubility in aqueous media. The hydroxymethyl group may also increase susceptibility to oxidation .

Ester Group Modifications

Ethyl 3-bromo-5-cyano-2-hydroxybenzoate (CAS 63482-65-5)

- Structural Difference : Ethyl ester replaces the methyl ester.

- Impact: The ethyl group increases molecular weight (C10H8BrNO3 vs. C9H6BrNO3 for the methyl analog) and hydrophobicity. This reduces volatility and may slow ester hydrolysis rates due to steric effects .

Data Table: Key Structural and Functional Comparisons

| Compound Name (CAS) | Molecular Formula | Substituents (Positions) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Methyl 3-bromo-5-cyano-2-hydroxybenzoate | C9H6BrNO3 | Br (3), CN (5), OH (2) | Hydroxyl, Cyano, Bromine | High polarity, acidic |

| Methyl 5-bromo-2-cyanobenzoate (362527-61-5) | C9H6BrNO2 | Br (5), CN (2) | Cyano, Bromine | Enhanced electrophilicity |

| Methyl 3-bromo-5-methylbenzoate (478375-40-5) | C9H9BrO2 | Br (3), CH3 (5) | Methyl, Bromine | Low polarity |

| Ethyl 3-bromo-5-cyano-2-hydroxybenzoate (63482-65-5) | C10H8BrNO3 | Br (3), CN (5), OH (2), Ethyl | Hydroxyl, Cyano, Ethyl | Increased hydrophobicity |

Research Implications

- Synthetic Applications: The hydroxyl and cyano groups in Methyl 3-bromo-5-cyano-2-hydroxybenzoate enable regioselective reactions, such as nucleophilic substitutions or cross-couplings, which are less feasible in analogs like Methyl 3-bromo-5-methylbenzoate .

- Solubility and Bioavailability : Ethyl ester derivatives (e.g., CAS 63482-65-5) may exhibit improved membrane permeability in biological systems due to higher lipophilicity .

- Stability: Cyano-containing analogs are more prone to hydrolysis under basic conditions compared to methyl-substituted derivatives .

Biological Activity

Methyl 3-bromo-5-cyano-2-hydroxybenzoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, applications, and potential therapeutic benefits.

Chemical Structure and Properties

Methyl 3-bromo-5-cyano-2-hydroxybenzoate is characterized by the following structural features:

- Bromine atom : Contributes to electrophilic reactivity.

- Cyano group : Enhances lipophilicity and can participate in hydrogen bonding.

- Hydroxyl group : Provides potential for hydrogen bonding with biological targets.

This compound can be synthesized through several steps involving bromination, nitration, reduction, and cyanation of precursor compounds such as methyl 4-hydroxybenzoate.

The biological activity of methyl 3-bromo-5-cyano-2-hydroxybenzoate is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Electrophilic substitution : The bromine atom facilitates reactions with nucleophiles, potentially leading to enzyme inhibition or receptor modulation.

- Hydrogen bonding : The hydroxyl and cyano groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.

Biological Activities

Research has indicated that methyl 3-bromo-5-cyano-2-hydroxybenzoate exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the bromine and hydroxyl groups enhances its binding affinity to microbial enzymes, potentially inhibiting their function.

- Anti-inflammatory Effects : In vitro assays have shown that methyl 3-bromo-5-cyano-2-hydroxybenzoate may reduce inflammatory markers in cell cultures, indicating potential application in treating inflammatory diseases.

- Anticancer Activity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, making it a candidate for further drug development .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of methyl 3-bromo-5-cyano-2-hydroxybenzoate against Escherichia coli and Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL. This suggests that the compound could serve as a lead in developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with methyl 3-bromo-5-cyano-2-hydroxybenzoate resulted in a notable decrease in pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.